molecular formula C40H76NNa2O10P B6596182 disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate CAS No. 799268-51-2

disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate

Cat. No. B6596182
CAS RN: 799268-51-2
M. Wt: 808.0 g/mol
InChI Key: BEEAMWUYDAEVCE-NBBUAANBSA-L
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Description

The compound is a complex organic molecule with multiple functional groups. The (2S) and (2R) notations refer to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms . The molecule seems to contain amino groups, phosphorus groups, and long hydrocarbon chains, which could suggest it’s a type of lipid or phospholipid .


Molecular Structure Analysis

The (2S) and (2R) notations in the name of the compound refer to the configuration of the chiral centers in the molecule . Chiral centers are atoms that are bonded to four different groups, leading to non-superimposable mirror images (enantiomers). The S and R designations are used to distinguish between these enantiomers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of long hydrocarbon chains could make the compound hydrophobic (water-repelling), while the amino and phosphorus groups could allow it to form hydrogen bonds .

Scientific Research Applications

Pamidronate and Bone Disease

Pamidronate, a bisphosphonate with a somewhat related functional group, demonstrates potent inhibition of bone resorption without significant detrimental effects on bone growth and mineralization. It has shown efficacy in conditions characterized by pathologically enhanced bone turnover, including Paget's disease, hypercalcaemia of malignancy, osteolytic bone metastasis, and osteoporosis. Pamidronate's role in restoring normocalcemia in patients with hypercalcaemia of malignancy and reducing skeletal morbidity underscores its value in treating bone diseases (Fitton & McTavish, 1991).

Calcium Disodium EDTA as a Food Additive

Calcium Disodium EDTA, a derivative of EthylenediamineTetraacetic Acid, serves as a preservative and sequestrant in foods. It is poorly absorbed from the gastrointestinal tract and considered metabolically inert without accumulation in the body. While high doses have shown nephrotoxicity and interference with zinc homeostasis, it remains safe for use as a food additive within regulated doses. The review by Sande et al. (2014) emphasizes its safety for food applications, although caution is advised when used in treatment for lead poisoning (Sande et al., 2014).

Environmental and Health Implications of Herbicides

Research on 2,4-D, a phenoxy herbicide, indicates its sorption to soil and organic matter, impacting environmental safety and potential health risks. This review by Werner et al. (2012) suggests that soil organic matter and iron oxides are significant sorbents for phenoxy herbicides, with implications for their environmental behavior and potential toxicity (Werner et al., 2012).

Antioxidant Activity and Health

Synthetic phenolic antioxidants (SPAs), including compounds like BHT and DBP, have been studied for their environmental occurrence, human exposure, and potential toxicity. SPAs, found in various foods and consumer products, may pose health risks such as hepatic toxicity and endocrine disruption at high doses. This review by Liu and Mabury (2020) highlights the need for further research into the toxicity of SPAs and their transformation products, as well as the development of safer alternatives (Liu & Mabury, 2020).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. Without more specific information about the compound and the system in which it’s being used, it’s difficult to provide a detailed mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it’s a type of lipid or phospholipid, it could be studied for its role in biological membranes or its potential use in drug delivery .

properties

IUPAC Name

disodium;(2S)-2-amino-3-[[(2R)-2,3-di(heptadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78NO10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-38(42)48-33-36(34-49-52(46,47)50-35-37(41)40(44)45)51-39(43)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h36-37H,3-35,41H2,1-2H3,(H,44,45)(H,46,47);;/q;2*+1/p-2/t36-,37+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEAMWUYDAEVCE-NBBUAANBSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCC.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCCCCCCC.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H76NNa2O10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

808.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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